1-(4-Fluorophenyl)piperazine hydrochloride

Description

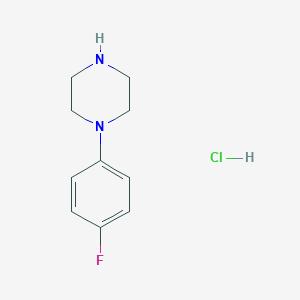

1-(4-Fluorophenyl)piperazine hydrochloride is a piperazine derivative characterized by a single 4-fluorophenyl group attached to one nitrogen atom of the piperazine ring, with the hydrochloride salt enhancing its solubility and stability. Piperazine derivatives are widely studied for their diverse pharmacological profiles, including interactions with neurotransmitter systems such as dopamine, serotonin, and sigma receptors .

Structure

2D Structure

Propriétés

IUPAC Name |

1-(4-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKQTWPVQQAGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480211 | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-90-5 | |

| Record name | 16141-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions:

-

Molar Ratio : 4-Fluoroaniline (1 eq), bis(2-chloroethyl)amine hydrochloride (1.6 eq), K₂CO₃ (1.8 eq).

Mass Balance (per 5 kg output):

| Input | Quantity (kg) | Output | Quantity (kg) |

|---|---|---|---|

| 4-Fluoroaniline | 3.082 | Target product | 5.000 |

| Bis(2-chloroethyl)amine·HCl | 4.951 | KCl byproduct | 6.203 |

| K₂CO₃ | 5.750 | CO₂ emission | 1.830 |

| IPA | 20.000 | IPA recovery | 20.000 |

Purification :

-

Filtration to remove KCl.

-

Distillation under reduced pressure to recover IPA.

Palladium-Catalyzed N-Arylation of Piperazine

A modern approach employs Pd-catalyzed coupling of 4-fluoroiodobenzene with piperazine. This method is favored for radiopharmaceutical applications (e.g., ¹⁸F-labeled derivatives).

Reaction Conditions:

-

Catalyst : Pd₂(dba)₃ with RuPhos ligand.

-

Base : Cs₂CO₃ or K₃PO₄.

-

Solvent : DMSO or DMF at 100°C for 15 minutes.

Advantages :

-

Avoids harsh conditions (e.g., high-temperature HCl neutralization).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification with HCl gas or concentrated HCl:

-

Dissolve 1-(4-fluorophenyl)piperazine in anhydrous ether.

-

Bubble HCl gas until pH < 2.

-

Filter and wash the precipitate with cold ether.

Comparative Analysis of Methods

Industrial Optimization Strategies

-

Byproduct Utilization : KCl byproduct is repurposed for fertilizer production.

-

Continuous Flow Reactors : Patent CN101824009A highlights a 20% yield increase using flow chemistry.

Challenges and Solutions

-

Impurity Control : Dibenzylated byproducts (e.g., 1,4-bis(4-fluorophenyl)piperazine) form if stoichiometry is imbalanced. Mitigated by using excess 4-fluoroaniline.

-

Moisture Sensitivity : The free base is hygroscopic; storage under N₂ is critical.

Recent Advances

Activité Biologique

1-(4-Fluorophenyl)piperazine hydrochloride, also known as 1-(4-F-Ph)piperazine, is a compound that has garnered interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a piperazine derivative characterized by the presence of a fluorinated phenyl group. The molecular formula is C10H12ClF N2, with a molecular weight of approximately 216.67 g/mol. The structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has been studied for its agonistic effects on trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter release and influencing mood and behavior.

Key Findings:

- Agonistic Activity : Research indicates that this compound acts as a potent agonist at TAAR1, leading to sympathomimetic effects such as increased blood pressure and enhanced norepinephrine (NE) release in animal models .

- Monoamine Oxidase Inhibition : The compound has also been shown to inhibit monoamine oxidase (MAO) activity, which contributes to increased levels of neurotransmitters like NE and serotonin .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against acetylcholinesterase (AchE), an important enzyme in cholinergic signaling. Some derivatives have shown comparable inhibition levels to standard AchE inhibitors like neostigmine .

In Vivo Studies

Animal studies have reported that administration of the compound results in:

- A 34.5% increase in NE concentration in the brain.

- A 42.7% increase in NE concentration in the heart when administered at a dose of 100 mg/kg .

Comparative Biological Activity

A comparative analysis of various piperazine derivatives indicates that this compound has distinct pharmacological profiles compared to other compounds within its class. Below is a summary table highlighting some key biological activities:

| Compound | TAAR1 Agonism | MAO Inhibition | AchE Inhibition |

|---|---|---|---|

| 1-(4-Fluorophenyl)piperazine HCl | High | Moderate | Significant |

| 1-(3-Chloro-4-fluorophenyl)piperazine | Moderate | Low | Moderate |

| 1-(2-Methylphenyl)piperazine | Low | High | Low |

Case Studies

One notable study involved synthesizing novel derivatives of piperazine, including this compound, which were evaluated for their efficacy as potential treatments for neurodegenerative diseases like Alzheimer's . The findings highlighted the compound's ability to enhance cholinergic transmission, suggesting its potential use in therapeutic applications.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Key Observations:

Substituent Complexity and Activity: The bis(4-fluorophenyl)methyl group in Flunarizine and Efletirizine confers selectivity for calcium channels and histamine H1 receptors, respectively, likely due to increased lipophilicity and steric bulk . In contrast, the simpler 4-fluorophenyl group in the target compound may favor interactions with monoamine transporters or receptors, as seen in GBR 12909 (dopamine reuptake inhibition) . Halogenated Aryl Groups: Substitution with electron-withdrawing groups (e.g., Cl in m-CPP, CF3 in TFMPP) enhances serotonin receptor agonism, suggesting that the position and electronic properties of aryl substituents critically influence receptor subtype selectivity .

Synthetic Pathways: Flunarizine is synthesized via Fe-catalyzed coupling of 1-[bis(4-fluorophenyl)methyl]piperazine with allyl halides, achieving high yields (89%) . Efletirizine is derived from 1-[bis(4-fluorophenyl)methyl]piperazine through condensation with ethyl(2-chloroethoxy)acetate, followed by hydrolysis (78% yield) .

Pharmacological Divergence :

- GBR 12909 ’s bis(4-fluorophenyl)methoxyethyl side chain enhances dopamine transporter (DAT) affinity, while its 3-phenylpropyl group may stabilize hydrophobic interactions within the DAT binding pocket .

- m-CPP and TFMPP lack fluorophenyl groups but demonstrate potent 5-HT receptor agonism, highlighting the role of meta-substitution in serotoninergic activity .

Functional Group Impact on Bioactivity

- Fluorophenyl vs.

- Alkyl vs. Aryl Substituents : Piperazines with alkyl chains (e.g., 3-phenylpropyl in GBR 12909) exhibit transporter inhibition, while aryl-substituted derivatives (e.g., m-CPP) favor receptor agonism, reflecting distinct binding site requirements .

Q & A

Q. What are the key physicochemical properties and storage requirements for 1-(4-Fluorophenyl)piperazine hydrochloride?

this compound (C₁₀H₁₃FN₂·2HCl) has a molecular weight of 253.1 g/mol. It is supplied as a crystalline solid with a purity ≥98% and UV/Vis absorption maxima at 239 nm and 288 nm . Storage at -20°C is critical to maintain stability for ≥5 years. The compound’s hygroscopic nature necessitates airtight containers to prevent degradation via moisture absorption .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves nucleophilic aromatic substitution, where piperazine reacts with 4-fluorophenyl halides (e.g., 4-fluoroiodobenzene) in the presence of a base like potassium carbonate. The hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Purification is achieved via recrystallization from ethanol/water mixtures, with yield optimization dependent on stoichiometric ratios and reaction temperature control (70–90°C) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical methods include:

- ¹H/¹³C NMR : To verify the presence of the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and piperazine backbone (δ ~2.5–3.5 ppm for CH₂ groups).

- HPLC-UV : Purity assessment using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 253.1 (M+H⁺) confirm the molecular formula .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what methodological approaches resolve contradictory binding data?

The compound acts as a serotonin receptor ligand, primarily targeting 5-HT₁A and 5-HT₂ subtypes. Contradictions in binding affinity (e.g., Ki values varying between 10–100 nM) may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform heterogeneity. To address this:

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP and enhance blood-brain barrier (BBB) penetration.

- Metabolic stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) in in vitro liver microsome assays improves half-life .

- Prodrug design : Esterification of the piperazine nitrogen to enhance solubility and bioavailability .

Q. How can researchers differentiate this compound from structurally similar analogs in forensic analysis?

- GC-MS/MS : Monitor fragment ions specific to the fluorophenyl group (m/z 95 for C₆H₄F⁺) and piperazine (m/z 84 for C₄H₁₀N₂⁺) .

- IR spectroscopy : Distinctive C-F stretching vibrations at 1220–1150 cm⁻¹ .

- X-ray crystallography : Resolve crystal lattice differences compared to analogs like 1-(3-chlorophenyl)piperazine .

Q. What are the implications of environmental factors (e.g., pH, temperature) on the compound’s stability in biological assays?

Q. How can SAR studies guide the development of derivatives with enhanced selectivity for dopamine receptors?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic accessibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.